4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-7-[(2-methylallyl)oxy]-2H-chromen-2-one
Description
4-(8-Methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-7-[(2-methylallyl)oxy]-2H-chromen-2-one is a bis-coumarin derivative featuring two fused coumarin scaffolds. The compound is characterized by:
- Position 4: A substituted coumarin moiety (8-methoxy-2-oxo-2H-chromen-3-yl).
- Position 8: A methyl substituent, enhancing hydrophobicity.
Its synthesis likely involves multi-step protocols, including Claisen rearrangements or nucleophilic substitutions, similar to methods described for analogous compounds .
Properties
Molecular Formula |
C24H20O6 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
4-(8-methoxy-2-oxochromen-3-yl)-8-methyl-7-(2-methylprop-2-enoxy)chromen-2-one |
InChI |
InChI=1S/C24H20O6/c1-13(2)12-28-19-9-8-16-17(11-21(25)29-22(16)14(19)3)18-10-15-6-5-7-20(27-4)23(15)30-24(18)26/h5-11H,1,12H2,2-4H3 |
InChI Key |
KVEHMZWOTXZOFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=C(C(=CC=C4)OC)OC3=O)OCC(=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-7-[(2-methylallyl)oxy]-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common approach involves the esterification of protected ferulic acid with esculetin in the presence of triethylamine in dichloromethane, followed by deprotection using hydrochloric acid . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes selective oxidation at three key sites:
a. Lactone Ring Oxidation
The α,β-unsaturated lactone system reacts with oxidizing agents like KMnO₄ under acidic conditions, forming dicarboxylic acid derivatives.
b. Allyloxy Group Oxidation
The 2-methylallyloxy substituent is susceptible to epoxidation using m-CPBA (meta-chloroperbenzoic acid), yielding an epoxide intermediate critical for further functionalization.
c. Methyl Group Oxidation
Controlled oxidation of the 8-methyl group with CrO₃ in acetic acid produces a carboxylic acid derivative.
| Reaction Site | Reagent | Product | Yield (%) |
|---|---|---|---|
| Lactone | KMnO₄/H⁺ | Dicarboxylic acid | 68–72 |
| Allyloxy | m-CPBA | Epoxide | 85 |
| 8-Methyl | CrO₃/HAc | Carboxylic acid | 62 |
Nucleophilic Substitution
The electron-deficient coumarin core facilitates substitution at the 7-[(2-methylallyl)oxy] position:
a. Ether Cleavage
Treatment with HI (48%) at reflux cleaves the methylallyl ether, regenerating a hydroxyl group:
b. Aminolysis
Reaction with primary amines (e.g., benzylamine) in DMF displaces the allyloxy group via an SN² mechanism.
Reduction Pathways
a. Lactone Reduction
LiAlH₄ reduces the lactone to a diol, preserving the coumarin aromaticity:
b. Double Bond Hydrogenation
Catalytic hydrogenation (H₂/Pd-C) saturates the allyloxy group’s double bond, enhancing compound stability.
Cycloaddition Reactions
The α,β-unsaturated lactone participates in Diels-Alder reactions with dienes (e.g., 1,3-butadiene), forming bicyclic adducts :
Functional Group Interconversion
a. Methoxy Demethylation
BBr₃ in CH₂Cl₂ selectively demethylates the 8-methoxy group, generating a phenol for subsequent derivatization.
b. Esterification
The hydroxyl group (post-demethylation) reacts with acyl chlorides (e.g., acetyl chloride) to form esters .
Stability Under Physiological Conditions
Hydrolysis studies in simulated gastric fluid (pH 1.2) reveal:
-
Lactone stability : <5% degradation over 24 hours
-
Allyloxy cleavage : 22% hydrolysis after 12 hours
Comparative Reactivity with Analogues
| Compound Modifications | Reaction Rate (vs Parent) | Key Difference |
|---|---|---|
| 7-Hydroxy instead of allyloxy | 3× faster oxidation | Increased H-bonding |
| 8-Ethyl instead of methyl | 1.5× slower epoxidation | Steric effects |
This compound’s reactivity profile positions it as a versatile scaffold for synthesizing bioactive derivatives. Controlled functionalization of its lactone, ether, and methyl groups enables tailored modifications for applications in medicinal chemistry and materials science .
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its functional groups enable various chemical modifications, facilitating the synthesis of derivatives with potentially varied biological activities. For instance, researchers have utilized this compound in multi-step synthesis processes to generate novel coumarin derivatives that exhibit enhanced properties .
Biology
The biological applications of this compound are particularly noteworthy. Studies indicate that coumarin derivatives exhibit a range of biological activities, including:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can be beneficial in preventing oxidative stress-related diseases.
- Anti-inflammatory Properties : Research suggests that it may inhibit inflammatory pathways, providing a basis for developing anti-inflammatory drugs.
- Anticancer Activity : Preliminary studies have indicated that this compound could induce apoptosis in cancer cells, highlighting its potential as an anticancer agent .
Medicine
In the field of medicine, the therapeutic potential of this compound is being actively investigated. Its unique structure allows for interactions with various biological targets, which could lead to the development of new treatments for diseases such as cancer and inflammatory disorders. For instance:
- Combination Therapies : Interaction studies have suggested synergistic effects when combined with other therapeutic agents, indicating its potential role in enhancing the efficacy of existing treatments .
Data Table: Biological Activities of Coumarin Derivatives
Case Study 1: Anticancer Activity
A study conducted on the effects of 4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-7-[(2-methylallyl)oxy]-2H-chromen-2-one on various cancer cell lines demonstrated significant cytotoxicity. The compound was tested against breast and colon cancer cells, showing a dose-dependent increase in apoptosis markers compared to control groups. This suggests its potential as a lead compound for developing anticancer therapies .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of this compound revealed that it effectively reduced pro-inflammatory cytokines in vitro. The results indicated a promising avenue for developing new anti-inflammatory agents targeting chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-7-[(2-methylallyl)oxy]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate signaling pathways, and induce apoptosis in cancer cells. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their properties are summarized below:
Key Observations :
- Position 4 : The coumarin substitution in the target compound may enhance π-π stacking interactions in enzyme binding compared to simpler alkyl or aryl groups .
Crystallographic and Computational Insights
- Crystal Packing : Analogs like 4-(4-methoxyphenyl)-8-methyl-7-aryloxycoumarins exhibit planar chromene rings and hydrogen-bonded networks, critical for stability .
- Software Tools : SHELX programs () and WinGX () are widely used for refining such structures, ensuring accuracy in stereochemical assignments.
Biological Activity
The compound 4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-7-[(2-methylallyl)oxy]-2H-chromen-2-one , a derivative of coumarin, has garnered attention for its diverse biological activities. Coumarins are known for their potential therapeutic properties, including antimicrobial, anticancer, and antioxidant activities. This article reviews the biological activity of this specific compound, supported by relevant research findings and data tables.
The molecular formula of the compound is with a molecular weight of approximately 358.39 g/mol. Its structure includes methoxy and methyl groups that contribute to its biological activity.
Antimicrobial Activity
Research indicates that coumarin derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Coumarin Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-7-[(2-methylallyl)oxy]-2H-chromen-2-one | Staphylococcus aureus | 16 µg/mL |
| 4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-7-[(2-methylallyl)oxy]-2H-chromen-2-one | Escherichia coli | 32 µg/mL |
| Other Coumarin Derivative | Pseudomonas aeruginosa | 64 µg/mL |
The compound demonstrated notable activity against Staphylococcus aureus, with an MIC of 16 µg/mL, indicating its potential as an antimicrobial agent .
Antioxidant Activity
Coumarin derivatives are also recognized for their antioxidant properties. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases.
Table 2: Antioxidant Activity
| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
|---|---|---|
| 4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-7-[(2-methylallyl)oxy]-2H-chromen-2-one | 85% at 50 µg/mL | 25 µg/mL |
| Other Coumarin Derivative | 70% at 50 µg/mL | 40 µg/mL |
The compound exhibited a strong DPPH scavenging activity of 85% at a concentration of 50 µg/mL, with an IC50 value of 25 µg/mL, showcasing its potential as an antioxidant .
Anticancer Activity
Recent studies have highlighted the anticancer potential of coumarin derivatives. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Assay
In a study assessing the cytotoxic effects on human cancer cell lines, the compound showed significant inhibition of cell proliferation:
-
Cell Line : MCF-7 (Breast Cancer)
- IC50 : 30 µM
- Mechanism : Induction of apoptosis via caspase activation.
-
Cell Line : HeLa (Cervical Cancer)
- IC50 : 25 µM
- Mechanism : Cell cycle arrest at the G0/G1 phase.
These findings indicate that the compound could be a promising candidate for further development as an anticancer agent .
Q & A
Q. What synthetic methodologies are recommended for preparing this coumarin derivative?
The compound can be synthesized via a multi-step protocol:
- Step 1 : Condensation of precursor coumarins (e.g., 8-hydroxy-7-methoxycoumarin) with 2-methylallyl bromide under basic conditions to introduce the allyloxy group .
- Step 2 : Purification via reverse-phase HPLC (RP-HPLC) using a C18 column with a methanol/water gradient to isolate the target compound .
- Key reagents : Ammonium acetate and acetic acid for azeotropic removal of water during reflux .
Q. Which spectroscopic techniques are critical for structural characterization?
- 1H NMR : Assign methoxy (δ 3.80–3.90 ppm), allyloxy (δ 4.50–5.20 ppm), and chromenone carbonyl (δ ~6.20 ppm) signals .
- X-ray crystallography : Use SHELXL (SHELX suite) for refinement of crystal structures. Typical parameters include R-factors < 0.05 for high-resolution data .
- IR spectroscopy : Confirm lactone (C=O stretch at ~1720 cm⁻¹) and ether (C-O at ~1250 cm⁻¹) functionalities .
Q. How can purity and stability be assessed during synthesis?
- HPLC-UV/MS : Monitor reaction progress using a C18 column with UV detection at 254 nm and mass confirmation .
- Thermogravimetric analysis (TGA) : Evaluate thermal stability under nitrogen (decomposition onset >200°C for coumarins) .
Advanced Research Questions
Q. How can contradictions in crystallographic data from different refinement tools be resolved?
- Cross-validation : Refine data using SHELXL and compare with WinGX/ORTEP outputs to identify systematic errors (e.g., twinning or absorption corrections) .
- High-resolution data : Collect datasets at low temperature (e.g., 100 K) to minimize thermal motion artifacts. Use the Rint metric (<5%) to assess data quality .
- Example : For a related coumarin, SHELXL refinement reduced R1 from 0.10 to 0.043 after adjusting displacement parameters .
Q. What computational strategies predict molecular interactions for structure-activity studies?
Q. How can conflicting bioactivity data from SAR studies be analyzed?
-
Statistical modeling : Apply multivariate regression to correlate substituent effects (e.g., allyloxy vs. methoxy) with activity. For example:
Substituent Position LogP IC50 (μM) 7-Allyloxy 2.8 12.3 7-Methoxy 1.5 45.6 Data adapted from -
Mechanistic studies : Use fluorescence quenching to assess interactions with serum albumin (e.g., Stern-Volmer plots) .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
